![molecular formula C18H21ClN4O2 B2463500 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide CAS No. 1396878-00-4](/img/structure/B2463500.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide
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Overview
Description
Scientific Research Applications
Anti-Fibrotic Activity
The compound has shown promise as an anti-fibrotic agent. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic effects, inhibiting collagen expression and hydroxyproline content in vitro. These findings suggest that these compounds could be developed as novel anti-fibrotic drugs.
Synthesis of Heterocyclic Compounds
The pyrimidine moiety in this compound serves as a privileged structure in medicinal chemistry. Researchers have employed it to design libraries of novel heterocyclic compounds with potential biological activities . Pyrimidine derivatives have been explored for antimicrobial, antiviral, antitumor, and other pharmacological properties.
Catalyst-Free Synthesis
The compound’s pyridine and quinoline moieties have been utilized in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . This environmentally friendly technique enables the efficient synthesis of a wide range of these carbamates.
RNA Template-Directed Synthesis
In vitro transcription involves the template-directed synthesis of RNA molecules from engineered DNA templates. The compound’s pyrimidine core could potentially play a role in such processes .
Antimicrobial Properties
While not explicitly studied for this compound, pyrimidine derivatives are known for their antimicrobial activity . Further investigation could reveal its specific antimicrobial potential.
Antiviral Applications
Similarly, pyrimidine-based compounds have demonstrated antiviral properties . Exploring the antiviral effects of this compound could be worthwhile.
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-18(2,25-15-7-5-13(19)6-8-15)16(24)22-14-11-20-17(21-12-14)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFUMSCKRUGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C(N=C1)N2CCCC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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